molecular formula C13H18O6 B12572495 acetic acid;(2R)-2-(phenylmethoxymethyl)-1,3-dioxolan-4-ol CAS No. 307002-00-2

acetic acid;(2R)-2-(phenylmethoxymethyl)-1,3-dioxolan-4-ol

Cat. No.: B12572495
CAS No.: 307002-00-2
M. Wt: 270.28 g/mol
InChI Key: GCTYFEPURZCYKP-PSDUUTOMSA-N
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Description

Acetic acid;(2R)-2-(phenylmethoxymethyl)-1,3-dioxolan-4-ol is a compound that combines the properties of acetic acid with a dioxolane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(2R)-2-(phenylmethoxymethyl)-1,3-dioxolan-4-ol can be achieved through several synthetic routes. One common method involves the reaction of acetic acid with (2R)-2-(phenylmethoxymethyl)-1,3-dioxolane under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(2R)-2-(phenylmethoxymethyl)-1,3-dioxolan-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Acetic acid;(2R)-2-(phenylmethoxymethyl)-1,3-dioxolan-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid;(2R)-2-(phenylmethoxymethyl)-1,3-dioxolan-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reactant in various chemical reactions, influencing the rate and outcome of these processes. Its unique structure allows it to participate in hydrogen bonding and other interactions that affect its reactivity and function .

Comparison with Similar Compounds

Similar Compounds

    Acetic Acid: A simple carboxylic acid with widespread applications in industry and research.

    Dioxolane Derivatives: Compounds with similar ring structures that exhibit unique chemical properties.

Uniqueness

Acetic acid;(2R)-2-(phenylmethoxymethyl)-1,3-dioxolan-4-ol is unique due to its combination of acetic acid and dioxolane ring structures. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill .

Properties

CAS No.

307002-00-2

Molecular Formula

C13H18O6

Molecular Weight

270.28 g/mol

IUPAC Name

acetic acid;(2R)-2-(phenylmethoxymethyl)-1,3-dioxolan-4-ol

InChI

InChI=1S/C11H14O4.C2H4O2/c12-10-7-14-11(15-10)8-13-6-9-4-2-1-3-5-9;1-2(3)4/h1-5,10-12H,6-8H2;1H3,(H,3,4)/t10?,11-;/m1./s1

InChI Key

GCTYFEPURZCYKP-PSDUUTOMSA-N

Isomeric SMILES

CC(=O)O.C1C(O[C@@H](O1)COCC2=CC=CC=C2)O

Canonical SMILES

CC(=O)O.C1C(OC(O1)COCC2=CC=CC=C2)O

Origin of Product

United States

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